molecular formula C19H16ClN3O2 B2764716 3-chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 887888-26-8

3-chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No. B2764716
CAS RN: 887888-26-8
M. Wt: 353.81
InChI Key: DYPQJUQLSHNMKD-UHFFFAOYSA-N
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Description

The compound “3-chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide” is a complex organic molecule. It contains a benzamide group, an oxadiazole ring, and a tetrahydronaphthalene ring . These structural components are common in many bioactive compounds and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide group, an oxadiazole ring, and a tetrahydronaphthalene ring . These groups could potentially participate in various chemical reactions and interactions.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzamide and oxadiazole groups are likely to be reactive towards both nucleophiles and electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the benzamide group could enhance its solubility in polar solvents .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives similar to 3-chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide have been synthesized and evaluated for their anticancer properties. For instance, compounds with related structures have shown promising activity against breast cancer cell lines, with specific compounds demonstrating significant cytotoxicity and potential as lead compounds in cancer therapy (Salahuddin et al., 2014; Ravichandiran et al., 2019).

Antimicrobial and Antitubercular Screening

Compounds structurally related to 3-chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide have also been synthesized and assessed for their antimicrobial and antitubercular activities. Studies have found that some of these compounds exhibit significant activity against Mycobacterium tuberculosis, offering new avenues for the development of antitubercular drugs (Nayak et al., 2016).

Herbicidal Activities

Research into the herbicidal potential of 1,3,4-oxadiazole derivatives has revealed that certain compounds demonstrate good herbicidal activity against various plant species, indicating their potential utility in agricultural applications (Bao, 2008).

Antioxidant Properties

The synthesis and evaluation of related compounds have also been explored for their antioxidant properties. Certain derivatives have been found to exhibit antioxidant activity, suggesting their potential use in combating oxidative stress-related diseases (Hamdy et al., 2013).

Synthesis and Chemical Characterization

The chemical synthesis and characterization of compounds within this chemical family, including 3-chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide, have been detailed in various studies. These works focus on novel synthetic routes, structural analysis, and the exploration of physicochemical properties, contributing to a deeper understanding of their potential applications in various fields (Takashima-Hirano et al., 2012).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

Future research on this compound could focus on elucidating its biological activities and potential applications in medicine. Given the wide range of activities exhibited by similar compounds, it could be a promising candidate for drug development .

properties

IUPAC Name

3-chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2/c20-16-7-3-6-14(11-16)17(24)21-19-23-22-18(25-19)15-9-8-12-4-1-2-5-13(12)10-15/h3,6-11H,1-2,4-5H2,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYPQJUQLSHNMKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

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